molecular formula C25H17NO6 B2561830 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904432-95-7

7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2561830
CAS No.: 904432-95-7
M. Wt: 427.412
InChI Key: SMDOIQLVOVQVFH-UHFFFAOYSA-N
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Description

7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways involved in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its complex structure, which includes multiple fused rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler benzodioxole derivatives.

Properties

IUPAC Name

7-(1,3-benzodioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO6/c27-24(16-6-7-20-21(8-16)30-13-29-20)18-12-26(11-15-4-2-1-3-5-15)19-10-23-22(31-14-32-23)9-17(19)25(18)28/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDOIQLVOVQVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=CC5=C(C=C4C3=O)OCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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